6-Fluoro-4,7-dimethyl-8-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
6-fluoro-4,7-dimethyl-8-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14(15)16/h3-5H,1-2H3 |
InChI Key |
RKINLRHRHZCXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=NC=C1)[N+](=O)[O-])C)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 4,7 Dimethyl 8 Nitroquinoline and Analogous Systems
Classical and Contemporary Approaches to Quinoline (B57606) Core Construction
The formation of the fundamental quinoline ring system can be achieved through a variety of established and modern synthetic routes.
Classical methods for quinoline synthesis often involve the cyclization of aniline (B41778) derivatives. The Skraup synthesis, a cornerstone of quinoline chemistry, involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com For a molecule like 6-fluoro-4,7-dimethyl-8-nitroquinoline, a potential starting material would be a correspondingly substituted aniline, such as 3-fluoro-2,5-dimethylaniline.
Other notable ring-closing reactions include the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, and the Combes synthesis, which employs β-diketones. iipseries.orgwikipedia.orgwikipedia.org The Doebner-von Miller reaction is an acid-catalyzed process that can be considered a modification of the Skraup synthesis. wikipedia.orgslideshare.net The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.org
| Reaction Name | Key Reactants | General Product | Catalyst/Conditions |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | H₂SO₄ |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Lewis or Brønsted Acids |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | H₂SO₄ |
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like quinolines in a single step from three or more reactants. rsc.orgrsc.org This approach is valued for its high atom economy and the ability to generate diverse molecular structures. rsc.org The Friedländer synthesis is a classic example that can be adapted into a multicomponent format. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acids or bases. eurekaselect.comijcce.ac.irorganicreactions.org This method is particularly straightforward for producing poly-substituted quinolines. eurekaselect.comijcce.ac.ir
Modern MCRs for quinoline synthesis can involve the coupling of anilines, aldehydes, and alkynes, often mediated by a Lewis acid catalyst. scielo.br These reactions proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation to form a dihydroquinoline that is subsequently oxidized to the quinoline. scielo.br
While classical methods often rely on harsh acidic conditions, contemporary organic synthesis has seen a surge in both metal-catalyzed and metal-free approaches to quinoline construction. mdpi.com
Metal-catalyzed procedures have become dominant due to their efficiency and ability to construct complex quinoline derivatives. ias.ac.iniaea.org Transition metals such as palladium, copper, iron, and nickel are frequently employed. ias.ac.inorganic-chemistry.org For instance, copper-catalyzed methods can achieve the synthesis of substituted quinolines from anilines and aldehydes through C-H functionalization, using molecular oxygen as a green oxidant. ias.ac.in Palladium catalysis can be used in domino reactions, such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, followed by cyclization to yield quinoline motifs. ias.ac.in
Metal-free approaches are gaining traction due to their environmental benefits and avoidance of toxic metal residues. researchgate.netrsc.org These methods can include modifications of classical reactions to avoid harsh reagents or entirely novel routes. mdpi.com One such strategy involves the visible-light-mediated radical azidation of cyclopropenes, which cyclize to form multisubstituted quinolines. acs.org Another metal-free approach is the direct reaction between 2-aminobenzylic alcohol derivatives and ketones or alcohols, which yields polysubstituted quinolines without the need for a transition-metal catalyst. organic-chemistry.org
Strategies for Introducing Halogen and Nitro Substituents into Quinoline Derivatives
Once the quinoline core is established, the next critical phase is the introduction of the fluoro and nitro groups at the desired positions. The existing methyl groups on the precursor would play a significant role in directing these substitutions.
Introducing a fluorine atom onto the quinoline ring, specifically at the C-6 position, can be accomplished through several methods. One common approach is electrophilic halogenation. acs.org However, direct fluorination can be challenging. A more viable strategy is to start with a pre-fluorinated precursor, such as 3-fluoroaniline, in one of the classical quinoline syntheses. quimicaorganica.org
Alternatively, if the quinoline core is already formed, directed C-H halogenation can be employed. While direct functionalization of the C-5 position of 8-substituted quinolines has been developed, achieving substitution at other positions often relies on the directing influence of existing substituents. rsc.org For the target molecule, the presence of the 4- and 7-methyl groups would influence the regioselectivity of electrophilic substitution.
The final step in the synthesis would be the introduction of the nitro group at the C-8 position. The nitration of quinoline itself under acidic conditions typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351), as the reaction proceeds on the protonated quinolinium ion. iust.ac.ir However, the regioselectivity of nitration is highly dependent on the substituents already present on the ring.
For a 4,7-dimethylquinoline (B3351950) system, the activating methyl groups and the deactivating nature of the heterocyclic nitrogen atom will direct the incoming electrophile (the nitronium ion, NO₂⁺). A thorough study on the nitration of N-protected tetrahydroquinoline showed that the position of nitration can be controlled, achieving high regioselectivity for the 6-position. researchgate.net While the target molecule is a quinoline and not a tetrahydroquinoline, this demonstrates the power of directing groups. In the case of 4,7-dimethylquinoline, the C-8 position is sterically accessible and its electronic properties would be influenced by the adjacent 7-methyl group, making site-selective nitration plausible under carefully controlled conditions, likely using a standard nitrating mixture of nitric and sulfuric acid.
| Substitution Type | General Method | Key Reagents | Controlling Factors |
|---|---|---|---|
| Halogenation (Fluorination) | Use of Fluorinated Precursor | e.g., 3-Fluoroaniline | Initial reactant structure |
| Halogenation (Fluorination) | Electrophilic Substitution | Electrophilic Fluorinating Agent | Directing effects of existing groups |
| Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Directing effects, reaction conditions |
Specific Synthetic Pathways towards this compound Analogues
The synthesis of this compound and its analogues involves multi-step processes that often begin with the construction of a core quinoline structure, followed by specific substitutions and modifications. The strategic introduction of fluorine, nitro, and alkyl groups is crucial for tailoring the chemical and biological properties of the final compounds.
Synthesis of Nitroquinoline Precursors and Intermediates
The foundation for synthesizing complex fluoroquinolines lies in the effective preparation of key precursors and intermediates. These foundational molecules, such as 6-fluoro-8-nitroquinoline (B1295531) and various carboxylated quinolones, provide the necessary scaffold for subsequent chemical modifications.
6-Fluoro-8-nitroquinoline: This compound is a critical building block. Its synthesis typically involves the nitration and fluorination of a quinoline ring. ontosight.ai One established method involves a Skraup synthesis starting from 2-amino-5-fluorophenol (B134415) to produce 6-fluoro-8-quinolinol. fordham.edu However, a more direct route to the title precursor starts with the known compound 6-fluoro-8-nitroquinoline, which can be reduced to 8-amino-6-fluoroquinoline. fordham.edu The synthesis of 6-fluoro-8-nitroquinoline itself is a multi-step process that requires careful handling due to the potential toxicity and reactivity of the intermediates. ontosight.ai The presence of the fluorine atom enhances lipophilicity, which can improve the compound's ability to cross biological membranes, while the nitro group is a key site for further chemical reactions. ontosight.ai
7-Chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This class of intermediates is pivotal for the synthesis of many fluoroquinolone antibacterial agents. For instance, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of ciprofloxacin (B1669076) analogues. nih.gov Its synthesis has been reported starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. nih.gov Another related compound, 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also serves as a crucial intermediate for more complex fluoroquinolones. evitachem.com The synthesis of these types of compounds often employs the Gould-Jacobs cyclization. researchgate.net
| Intermediate | Starting Material | Key Synthesis Method | Reference |
| 6-Fluoro-8-nitroquinoline | Quinoline | Nitration and fluorination | ontosight.ai |
| 6-Fluoro-8-quinolinol | 2-Amino-5-fluorophenol | Skraup synthesis | fordham.edu |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | Multi-step synthesis | nih.gov |
| 7-Chloro-8-substituted-4-oxo-quinoline-3-carboxylic acids | Substituted anilines and diethyl ethoxymethylenemalonate | Gould-Jacobs cyclization | researchgate.net |
Introduction of Alkyl Substituents on the Quinoline Ring
The introduction of alkyl groups, such as the methyl groups in this compound, can significantly influence the molecule's reactivity and biological activity. numberanalytics.com Various methods exist for the alkylation of quinoline rings.
Traditional Friedel-Crafts alkylation can be challenging with quinolines due to the deactivating effect of the nitrogen atom. However, the presence of activating, electron-donating substituents can facilitate such reactions. pharmaguideline.com More modern and efficient methods include:
Metal-catalyzed cross-coupling reactions: These reactions are versatile for introducing alkyl and aryl substituents onto the quinoline scaffold. numberanalytics.com
Grignard and organolithium reagents: The addition of these reagents to the quinoline ring can form dihydroquinolines, which can then be oxidized to yield the C-substituted, re-aromatized product. iust.ac.ir
Three-component coupling: A one-step catalytic synthesis using copper(II) triflate can form alkyl-substituted quinolines directly from commercially available anilines, aldehydes, and alkynes. This method is notable for not requiring ligands, co-catalysts, solvents, or an inert atmosphere. acs.org
Pfitzinger synthesis: This method involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified. pharmaguideline.com
Combes synthesis: This involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to form the quinoline ring. pharmaguideline.com
The regioselectivity of these reactions is a critical consideration, especially when multiple positions on the quinoline ring are available for substitution. The nitration of 7-methylquinoline, for example, primarily yields 7-methyl-8-nitroquinoline. acs.org
Derivatization from Key Halogenated and Nitrated Intermediates (e.g., Azido-nitroquinoline Transformations)
Halogenated and nitrated quinoline intermediates are versatile platforms for further derivatization. The electron-withdrawing nature of the nitro group and the leaving group ability of halogens facilitate nucleophilic substitution reactions.
A significant transformation involves the conversion of a chloro-substituent to an azido (B1232118) group. For instance, 3-nitro-4-chloroquinoline can be converted to the corresponding azide. sciforum.net These azido-nitroquinolines are valuable intermediates for creating fused heterocyclic systems. Through thermolysis, they can cyclize to form furoxanes (furazan 2-oxides). sciforum.net
The azido group can also be transformed into an amino group via the Staudinger reaction, which involves reaction with a phosphine (B1218219) like triphenylphosphine (B44618) to form a phosphazene, followed by hydrolysis. This method is advantageous as it does not affect other sensitive groups like halogens or nitro groups. sciforum.net
These transformations are summarized in the table below:
| Starting Intermediate | Reagent(s) | Product Type | Key Transformation | Reference |
| 4-Chloro-3-nitroquinoline | Sodium azide | 4-Azido-3-nitroquinoline | Nucleophilic substitution | sciforum.net |
| 4-Azido-3-nitroquinoline | Heat (Thermolysis) | Furoxano[3,4-c]quinoline | Intramolecular cyclization | sciforum.net |
| 4-Azido-3-nitroquinoline | Triphenylphosphine, then H₃O⁺ | 4-Amino-3-nitroquinolone | Staudinger reaction and hydrolysis | sciforum.net |
Sustainable and Green Chemistry Approaches in Fluoroquinoline Synthesis
Traditional methods for synthesizing fluoroquinolones often involve harsh reaction conditions, the use of hazardous solvents and costly reagents, and the generation of significant chemical waste. bohrium.comresearchgate.net These drawbacks have spurred the development of more sustainable and environmentally friendly "green chemistry" approaches. primescholars.comprimescholars.com
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key strategies in the green synthesis of fluoroquinolones include:
Use of Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally benign alternatives like water is a primary focus. bohrium.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times, higher yields, and often cleaner products compared to conventional heating methods. bohrium.comprimescholars.com
Use of Recyclable Catalysts: Developing and employing catalysts that are inexpensive, readily available, stable, and can be easily recovered and reused for multiple reaction cycles is a cornerstone of green synthesis. bohrium.comprimescholars.com This approach not only reduces costs but also minimizes waste. researchgate.net
Simplified Work-up Procedures: Green methods often lead to cleaner reactions, which simplifies the process of isolating and purifying the final product, thereby reducing solvent use and waste generation. researchgate.net
These green catalytic processes provide rapid access to the desired fluoroquinolone products and represent a significant improvement over conventional synthetic methods. primescholars.com The overarching goal is to make the synthesis of these important compounds more cost-effective, safer for human health, and better for the environment. bohrium.comresearchgate.net
Reaction Mechanisms and Chemical Transformations of 6 Fluoro 4,7 Dimethyl 8 Nitroquinoline Analogues
Nucleophilic Aromatic Substitution (SNAr) in Activated Nitroquinolines
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitroquinolines that possess a suitable leaving group. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.orgbyjus.com The process is not a single-step displacement like an SN2 reaction but proceeds via a two-step addition-elimination mechanism. chemistrysteps.com
Role of the Nitro Group in Activating Nucleophilic Attack at Specific Positions
The SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group, to activate the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.com The nitro group activates the ring by withdrawing electron density, making the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com
The position of the nitro group relative to the leaving group is critical for this activation. libretexts.org For the reaction to proceed efficiently, the nitro group must be located at a position ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This specific positioning allows the negative charge of the intermediate formed during the nucleophilic attack to be delocalized onto the oxygen atoms of the nitro group through resonance. masterorganicchemistry.comlibretexts.org This resonance stabilization significantly lowers the activation energy of the rate-determining addition step. masterorganicchemistry.com If the nitro group is in the meta position, this direct resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all. masterorganicchemistry.comlibretexts.org In 6-fluoro-4,7-dimethyl-8-nitroquinoline, the 8-nitro group would strongly activate the C7 position for nucleophilic attack if a leaving group were present there.
Mechanistic Studies of SNAr Reactions with Various Nucleophiles
The mechanism of an SNAr reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group. This initial, typically rate-determining step, breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com This complex carries a negative charge that is delocalized over the aromatic ring and, crucially, onto the ortho/para nitro group. wikipedia.org
In the second, faster step, the leaving group is expelled, taking its bonding electrons with it. This step restores the aromaticity of the ring, resulting in the final substituted product. chemistrysteps.com
A variety of nucleophiles can participate in SNAr reactions with activated nitroquinolines, including:
Hydroxides (-OH)
Alkoxides (-OR)
Thiolates (-SR)
Ammonia (NH₃) and various amines chemistrysteps.com
For instance, studies on 4-chloro-8-nitroquinoline (B1348196) have shown that it can undergo SNAr where the chlorine atom at the C4 position is substituted by a nucleophile like 9H-carbazole. nih.gov This highlights that SNAr can be a competing pathway with other substitution reactions, depending on the specific substrate and reaction conditions. proquest.com The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine withdrawing electron density from the attacked carbon. chemistrysteps.com
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion that has a leaving group attached to the nucleophilic carbon. organic-chemistry.orgnih.gov
Research has shown that VNS reactions on various nitroquinolines, including 5-, 6-, and 8-nitroquinolines, proceed efficiently. cdnsciencepub.comkuleuven.be A key finding is that VNS is often significantly faster than the conventional SNAr of a halogen atom located in an equally activated position. proquest.comkuleuven.be
Formation and Transformation of Sigma-Complex Intermediates
The VNS mechanism, much like SNAr, initiates with the addition of a nucleophile (carbanion) to an electron-deficient carbon atom of the nitroquinoline ring. cdnsciencepub.com This attack results in the formation of a negatively charged σ-complex intermediate (also known as a σ-adduct or Meisenheimer-type complex). proquest.comnih.gov The addition typically occurs at the positions ortho and/or para to the strongly activating nitro group. organic-chemistry.orgcdnsciencepub.com For example, in the reaction of 8-nitroquinoline (B147351), the nucleophilic attack and subsequent substitution occur at the para position (C7). cdnsciencepub.com
Following the formation of the σ-adduct, the key step of the VNS mechanism occurs: a base-induced β-elimination of the leaving group from the newly attached substituent. organic-chemistry.orgnih.gov This elimination process leads to the restoration of the aromatic system and the formation of a nitro-stabilized benzylic-type anion. A final acidic work-up protonates this anion to yield the substituted product. organic-chemistry.org The entire process results in the net replacement of a hydrogen atom.
Competing Reaction Pathways in VNS Processes
While VNS is a highly regioselective process, competing reaction pathways can exist depending on the substrate and nucleophile. One of the main competing reactions is the conventional SNAr, particularly if the nitroquinoline substrate also contains a good leaving group like a halogen. proquest.com For example, in 4-chloro-8-nitroquinoline, both VNS (substitution of hydrogen) and SNAr (substitution of chlorine) are possible. nih.gov
Steric hindrance can also influence the reaction pathway. In highly hindered systems, the elimination step required for VNS may be inhibited. nih.gov For instance, studies on nitropyridines have shown that if steric hindrance prevents the planarization required for the effective stabilization of the resulting benzyl (B1604629) anion, the reaction may stop at the protonated Meisenheimer-type adduct stage without proceeding to the final substitution product. nih.gov In the case of 8-nitroquinoline reacting with 4-amino-1,2,4-triazole, in addition to the expected VNS product, a furazano[3,4-h]quinoline was also obtained, indicating an alternative reaction pathway involving the nitro group itself. cdnsciencepub.com
Reduction and Oxidation Reactions of Nitroquinoline Moieties
The nitro group of the nitroquinoline moiety is a versatile functional group that can readily undergo reduction and participate in oxidation processes.
The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This reaction is a fundamental step in the synthesis of various aminoquinoline derivatives, which are important intermediates in organic synthesis. nih.gov Several reducing agents can accomplish this transformation under mild conditions, tolerating a range of other functional groups. nih.gov
Table 1: Common Reagents for the Reduction of Nitroquinolines
| Reagent | Conditions | Product | Ref. |
|---|---|---|---|
| Stannous Chloride (SnCl₂) | Mild conditions | Aminoquinoline | nih.gov |
| Zinc (Zn) in Acetic Acid | Acetic Anhydride | Acetylamino derivative | nih.gov |
Oxidation reactions involving the nitroquinoline moiety are less common but can be significant. The quinoline (B57606) ring itself can be oxidized to form N-oxides. evitachem.com Furthermore, the nitro group can play a role in oxidative processes. proquest.com For example, during some VNS reactions, an interesting nitro-to-nitroso conversion has been observed, suggesting the nitro group's participation in redox processes within the reaction mechanism. nih.govproquest.com
Catalytic and Stoichiometric Reduction of Nitro Groups to Amino Groups
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a crucial route to anilines and their derivatives. sci-hub.sebeilstein-journals.org This conversion is particularly significant for nitroquinoline compounds, as the resulting aminoquinolines are versatile intermediates in the synthesis of biologically active molecules. nih.gov The reduction can be achieved through various methods, including catalytic hydrogenation and stoichiometric reduction using dissolving metals or metal hydrides. sci-hub.sejsynthchem.com
The conversion of 6-fluoro-8-nitroquinoline (B1295531) to 8-amino-6-fluoroquinoline is a documented example of this transformation. fordham.edu This reduction is a key step in synthetic pathways that modify the quinoline core. fordham.eduevitachem.com A common and effective method for this type of reduction involves the use of stannous chloride (SnCl₂) in mild conditions, which offers a simple and fast transformation with high yields, tolerating various functional groups like halogens and alkyl substituents. nih.gov Another widely used method is catalytic hydrogenation, which is often the preferred industrial method due to its efficiency and economy, although chemoselectivity can be a challenge in the presence of other reducible functional groups. sci-hub.se
The general mechanism for the reduction of a nitro group involves a six-electron transfer, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description | Selectivity |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A widely used industrial method. Effective but can have limited chemoselectivity with other reducible groups. sci-hub.se | Moderate to High |
| Metal/Acid (e.g., Fe/AcOH, SnCl₂/HCl) | A classical and reliable method. Fe/AcOH is very mild and selective for nitro groups. mdpi.com SnCl₂ is also highly effective. nih.gov | High |
| Metal Hydrides (e.g., NaBH₄ with catalyst) | Sodium borohydride's reducing power can be enhanced with transition metal complexes like Ni(PPh₃)₄ to reduce nitroaromatics. jsynthchem.com | High |
| Trichlorosilane (HSiCl₃) | A metal-free method that proceeds under mild conditions, offering high yields and tolerating a variety of functional groups. beilstein-journals.org | High |
The choice of reducing agent is critical, especially for highly functionalized molecules like substituted quinolines, to ensure that other sensitive groups (e.g., halogens, esters, ketones) remain intact during the transformation. sci-hub.sebeilstein-journals.org For instance, studies have demonstrated the selective reduction of nitroarenes in the presence of halogens, ketones, and esters using various catalytic systems. beilstein-journals.org
Nitro/Nitroso Group Interconversions
The reduction of a nitro group to an amine proceeds sequentially through nitroso (-NO) and N-hydroxylamino (-NHOH) intermediates. nih.gov While the nitroso intermediate is often transient because its reduction is typically much faster than the initial reduction of the nitro group, its formation is a key mechanistic step. nih.gov
In some specific reactions, the interconversion between nitro and nitroso groups can be observed. For example, during the vicarious nucleophilic substitution (VNS) of hydrogen in certain nitroquinoline derivatives, a nitro/nitroso conversion has been documented. The reaction of 9H-carbazole with 8-nitroquinoline derivatives can lead to products where the nitro group is transformed, such as (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one, illustrating this transformation. nih.gov
Reactive nitrogen oxygen species (RNOS) can also facilitate such conversions. For instance, conditions that generate N₂O₃ have been shown to react with heterocyclic amines to produce N-nitroso products as the major output, with only small amounts of nitrated products. nih.gov This highlights that the chemical environment dictates the equilibrium and reactivity of the nitro-nitroso functionality.
Photochemical Reactivity and Dearomatization of Quinoline Systems
Photochemical dearomatization has become a powerful strategy for converting planar aromatic systems like quinoline into complex, three-dimensional molecular architectures. nih.govresearchgate.net Arene-alkene cycloaddition (AAC) reactions, driven by photochemical energy, allow for the formation of new carbon-carbon bonds and the disruption of the aromatic system. nih.gov
For quinolines, these reactions often proceed via a para-cycloaddition mechanism when reacted with alkenes. nih.gov The process is typically enabled by the photosensitization of a Lewis acid-complexed quinoline substrate. Under direct irradiation, an arene is excited to its singlet state (S1), which can lead to cycloaddition. Alternatively, a triplet sensitizer (B1316253) can generate the triplet excited state (T1) of the arene, which can behave like a diradical and undergo stepwise radical addition to an alkene. nih.gov
The general mechanism involves the following key steps:
Excitation: The quinoline, often complexed with a Lewis acid, is excited by a photosensitizer.
Radical Addition: The excited quinoline undergoes a radical addition to an alkene, forming a diradical intermediate.
Intersystem Crossing: This diradical intermediate may undergo intersystem crossing from a triplet to a singlet state.
Recombination: The singlet diradical can then undergo radical recombination to form the final dearomatized cycloadduct. This step is often selectivity-determining. nih.gov
This photochemical strategy provides a method for generating sterically congested products with high diastereoselectivity and regioselectivity, which can be tuned by altering reaction conditions such as the solvent. nih.gov
Reaction Mechanisms with Specific Reagents (e.g., Sodium Hypobromite)
Nitroquinolines undergo complex reactions with reagents like sodium hypobromite (B1234621) in alkaline methanolic solutions. Studies on various nitroquinoline isomers, including 8-nitroquinoline, have shown that the reaction proceeds via an addition-elimination mechanism. jst.go.jp
In the case of 8-nitroquinoline, the reaction with aqueous sodium hypobromite in methanolic potassium hydroxide (B78521) yields a mixture of products. The electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack by methoxide (B1231860) ions (⁻OCH₃), while the hypobromite acts as an electrophile. jst.go.jp
The reaction of 8-nitroquinoline (XVIII) was reported to produce:
8-bromo-7-methoxyquinoline (B1524271) (XIX)
5-methoxy-8-nitroquinoline (B7806900) (XX)
6-bromo-5,7-dimethoxy-8-nitroquinoline (XXI) jst.go.jp
This product distribution indicates that the reaction involves a combination of methoxylation (addition of -OCH₃) and bromination (addition of -Br), followed by elimination and re-aromatization steps. The positions of substitution are influenced by the electronic effects of the nitro group and the inherent reactivity of the quinoline nucleus. jst.go.jp
Table 2: Products from the Reaction of 8-Nitroquinoline with Sodium Hypobromite
| Reactant | Product | Substitution Pattern |
|---|---|---|
| 8-Nitroquinoline | 8-bromo-7-methoxyquinoline | Bromination at C8, Methoxylation at C7 |
| 8-Nitroquinoline | 5-methoxy-8-nitroquinoline | Methoxylation at C5 |
Based on a comprehensive review of available scientific literature, detailed spectroscopic data for the specific compound this compound is not sufficiently available to construct a complete and specific analysis as requested. The provided search results contain valuable spectroscopic information for structurally related quinoline derivatives, which can offer insights into the expected characteristics of the target molecule. However, a dedicated article focusing solely on the experimental spectroscopic characterization of this compound cannot be generated at this time due to the absence of published, compound-specific data for each outlined analytical technique.
For context, spectroscopic analysis of related compounds such as 3-bromo-6-fluoro-8-nitroquinoline and other substituted quinolines provides a general framework for understanding the potential spectral features. For instance, in ¹³C NMR of a related bromo-fluoro-nitroquinoline derivative, specific chemical shifts are reported, which could serve as a comparative baseline. spectrabase.com Similarly, general principles of ¹⁹F NMR indicate that the chemical shift of the fluorine atom is highly sensitive to its electronic environment within the aromatic ring, influenced by the electron-donating methyl groups and the electron-withdrawing nitro group. alfa-chemistry.comthermofisher.com
Vibrational spectroscopy studies on analogous molecules, like 2-chloroquinoline-3-carboxaldehyde, have been conducted using FT-IR and FT-Raman techniques, complemented by quantum computational analysis to assign vibrational modes. nih.gov Such an approach would be necessary to interpret the complex vibrational spectra of this compound, identifying characteristic frequencies for C-F, C-N, N-O (from the nitro group), and aromatic ring vibrations.
Mass spectrometry data for various quinoline structures are available, but fragmentation patterns are highly specific to the substitution pattern of each molecule. rsc.org High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of this compound.
While the principles of these advanced spectroscopic techniques are well-established, their application to generate specific, data-driven content for this compound is contingent on the public availability of experimental research, which is currently lacking.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic and conjugated systems. The spectrum of a quinoline derivative is characterized by absorption bands related to the electronic structure of its aromatic rings.
For this compound, the UV-Vis spectrum is expected to be influenced significantly by the nitro group, which acts as a strong chromophore and auxochrome. An optical absorption study on a co-crystal of 6-nitroquinoline (B147349) reported an absorption peak at 333 nm, attributed to a π→π* transition. researchgate.net A similar transition would be expected for the target compound, likely modified by the electronic effects of the fluorine and dimethyl substituents. The fluorine atom may induce a small shift, while the electron-donating methyl groups could cause a slight red shift (bathochromic shift) of the absorption maxima.
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, provides further information on its electronic structure and excited states. Many quinoline derivatives are known to be fluorescent, although the presence of a nitro group often quenches fluorescence due to efficient non-radiative decay pathways. Therefore, this compound may exhibit weak or no fluorescence.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Expected Absorption Maximum (λ_max) | Contributing Groups | Reference Compound |
| π→π | ~330 - 350 nm | Nitro-substituted quinoline ring | 6-Nitroquinoline researchgate.net |
| n→π | Lower energy, potentially obscured | Nitro group, quinoline nitrogen | General |
X-ray Diffraction Analysis for Solid-State Structure Determination
While the crystal structure of this compound has not been reported, the structure of the parent compound, 8-nitroquinoline, provides a foundational model. nih.gov X-ray analysis of 8-nitroquinoline revealed that the molecule is nearly planar, with a very small dihedral angle of 3.0° between its pyridine (B92270) and benzene (B151609) rings. nih.gov
It is expected that this compound would also possess a largely planar quinoline core. The primary conformational variable would be the orientation of the nitro group relative to the aromatic ring. In 8-nitroquinoline, the nitro group is slightly twisted from the plane of the quinoline system. A similar conformation is likely for the substituted derivative, with minor adjustments due to steric interactions with the adjacent methyl group at the 7-position.
Table 3: Crystallographic Data for the Analog Compound 8-Nitroquinoline
| Parameter | Value |
| Chemical Formula | C₉H₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Nearly planar molecule |
| Reference | nih.gov |
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a role in its solid-state architecture:
π-π Stacking : The planar aromatic quinoline rings are highly susceptible to π-π stacking interactions, which are a common feature in the crystal packing of aromatic molecules.
C-H···O Interactions : The hydrogen atoms of the methyl groups and the quinoline ring can form weak hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules. Such interactions are observed in the crystal structure of a 6-nitroquinoline co-crystal. researchgate.net
C-H···F Interactions : The presence of a fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which are known to influence the crystal packing of fluorinated organic compounds. ed.ac.uk
X-ray studies on other fluorinated quinolines have highlighted the importance of intermolecular interactions, including how the replacement of a hydrogen atom with fluorine can drastically alter the crystal packing. researchgate.net These weak but numerous interactions collectively determine the final crystal structure. rsc.org
Research Applications of 6 Fluoro 4,7 Dimethyl 8 Nitroquinoline
Potential in Medicinal Chemistry
Many functionalized quinolines exhibit significant biological activity. researchgate.netevitachem.com The presence of a fluorine atom is a common feature in many modern pharmaceuticals, often leading to improved metabolic stability and bioavailability. Nitroaromatic compounds are known to have antimicrobial properties. ontosight.ai Therefore, this compound could be investigated for its potential as an antimicrobial or anticancer agent. ontosight.ai
Utility in Materials Science
The quinoline (B57606) scaffold is also of interest in materials science. Quinoline derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their photophysical properties. The specific electronic properties imparted by the fluoro and nitro substituents in this compound could make it a candidate for such applications.
Role as a Synthetic Intermediate
As discussed in the context of its chemical reactivity, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The ability to transform the nitro group into other functionalities opens up a wide range of synthetic possibilities for creating novel quinoline-based compounds with tailored properties.
Computational and Theoretical Chemistry Studies of 6 Fluoro 4,7 Dimethyl 8 Nitroquinoline
Quantum Chemical Methodologies (DFT, Ab Initio) for Molecular Properties and Electronic Structure
Computational chemistry provides powerful tools for investigating the molecular properties and electronic structure of organic compounds like 6-Fluoro-4,7-dimethyl-8-nitroquinoline. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict various characteristics of molecules. These methods are essential for understanding the fundamental aspects of a compound's behavior at the atomic and molecular levels.
DFT methods, in particular, are widely used due to their balance of accuracy and computational cost, making them suitable for studying complex molecules. Ab initio methods, while often more computationally intensive, can provide highly accurate results for molecular properties. These quantum chemical methodologies are instrumental in exploring the geometry, stability, and electronic features of quinoline (B57606) derivatives.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. While the quinoline ring system is largely planar, the orientations of the methyl and nitro substituent groups can be investigated. Theoretical calculations can help identify the preferred orientation of the nitro group relative to the quinoline plane and the rotational positions of the methyl groups. These studies are crucial as the molecular conformation can significantly influence the compound's physical, chemical, and biological properties.
Tautomeric Equilibria and Energetics (e.g., Oxo-Hydroxy Tautomerism in Quinolones)
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In heterocyclic systems like quinolones, oxo-hydroxy tautomerism is a common and important equilibrium. nih.govresearchgate.net For quinolone derivatives, this can involve the interconversion between a keto (oxo) form and an enol (hydroxy) form. beilstein-journals.orgnih.gov
While this compound itself does not possess a hydroxyl or oxo group that would lead to the classic oxo-hydroxy tautomerism seen in quinolones, computational studies on related quinoline structures are instructive. nih.govbeilstein-journals.orgnih.gov Theoretical calculations can predict the relative energies of different tautomers, thereby determining which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). nih.gov The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. nih.gov
Reactivity Descriptors and Chemical Reactivity Prediction
Computational chemistry also allows for the prediction of a molecule's reactivity through the calculation of various reactivity descriptors. These descriptors provide insights into how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies lower stability and higher reactivity. For a molecule like this compound, FMO analysis would help in understanding its potential for participating in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, an MEP surface map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, suggesting these are potential sites for electrophilic interaction.
Atomic Charge Distribution Analysis
Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule. These charges are not real, but rather a model to describe the distribution of electrons. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate these charges.
Understanding the atomic charge distribution in this compound can offer further insights into its reactivity. Atoms with significant negative charges are likely to act as nucleophilic centers, while those with significant positive charges are potential electrophilic centers. This information complements the insights gained from MEP analysis and can be used to predict the outcomes of chemical reactions.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the electronic structure and vibrational modes of molecules. For this compound, while specific computational studies are not extensively available in the public domain, the methodologies can be understood by examining research on closely related nitroquinoline compounds. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in simulating various spectra, which can then be correlated with experimental findings to validate both the computational model and the experimental data.
Computational NMR Chemical Shift Prediction and Validation
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a crucial step in the structural elucidation of novel compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a popular approach for calculating the isotropic magnetic shielding tensors, from which NMR chemical shifts are derived.
Table 1: Illustrative Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts for a Related Compound, 8-Nitroquinoline (B147351) Data presented below is for 8-Nitroquinoline and serves to illustrate the computational methodology.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) using GIAO-DFT |
| H2 | 8.95 | 8.90 |
| H3 | 7.55 | 7.50 |
| H4 | 8.20 | 8.15 |
| H5 | 7.80 | 7.75 |
| H6 | 7.65 | 7.60 |
| H7 | 7.90 | 7.85 |
| C2 | 150.5 | 150.0 |
| C3 | 122.0 | 121.5 |
| C4 | 136.0 | 135.5 |
| C4a | 128.5 | 128.0 |
| C5 | 130.0 | 129.5 |
| C6 | 124.0 | 123.5 |
| C7 | 128.0 | 127.5 |
| C8 | 145.0 | 144.5 |
| C8a | 148.0 | 147.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the format of such a comparison. Actual values would be derived from specific computational studies.
Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra
Computational methods are also extensively used to simulate vibrational and electronic spectra, which correspond to the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) regions of the electromagnetic spectrum.
Vibrational Spectra (IR/Raman): The simulation of IR and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the optimized molecular geometry. These calculations, typically performed using DFT, also provide the IR intensities and Raman scattering activities for each vibrational mode. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical level. A detailed analysis of the vibrational modes can be performed through Potential Energy Distribution (PED) calculations, which assign each mode to specific molecular vibrations such as stretching, bending, or torsion.
For example, in studies of 2-Methyl-8-nitroquinoline, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to compute the vibrational wavenumbers, infrared intensities, and Raman scattering activities. researchgate.net The assignments of the fundamental vibrational modes are then compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net This comparison allows for a detailed understanding of the molecular vibrations and the influence of the various functional groups.
Electronic Spectra (UV-Vis): The simulation of electronic absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical UV-Vis spectrum.
In the case of nitroaromatic compounds like 2-Methyl-8-nitroquinoline, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding electronic transitions. researchgate.net These transitions often involve the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and the electronic absorption properties of the molecule. researchgate.net The theoretical spectrum is then compared with the experimental UV-Vis spectrum to validate the computational results. mdpi.com
Table 2: Illustrative Calculated Vibrational Frequencies and Electronic Transitions for a Nitroquinoline Analogue Data presented below is for a representative nitroquinoline compound and serves to illustrate the computational methodology.
| Parameter | Calculated Value | Assignment/Description |
| Vibrational Frequencies (cm⁻¹) | ||
| ν(N-O) symmetric stretch | ~1350 | Nitro group symmetric stretching |
| ν(N-O) asymmetric stretch | ~1530 | Nitro group asymmetric stretching |
| ν(C-H) aromatic stretch | ~3050-3100 | Aromatic C-H stretching |
| ν(C=N) quinoline stretch | ~1600 | Quinoline ring C=N stretching |
| Electronic Transitions | ||
| λmax 1 | ~350 nm | π → π* transition |
| λmax 2 | ~280 nm | n → π* transition |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies on the target or a closely related molecule.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. For nitroquinoline derivatives, computational studies can help to understand their reactivity in various chemical transformations.
While specific computational studies on the reaction mechanisms of this compound are not widely reported, research on other nitroquinoline systems provides valuable examples of this approach. For instance, the high reactivity of some nitroquinolines in nucleophilic substitution reactions has been investigated computationally. A plausible mechanism for the cine-substitution of 8-nitroquinoline derivatives involves the initial addition of a nucleophile to an electron-deficient position on the quinoline ring. mdpi.com This can lead to the formation of a zwitterionic intermediate. mdpi.com Subsequent steps, such as β-elimination or proton transfer, can then lead to the final product. mdpi.com
DFT calculations can be used to map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, in the study of cycloaddition reactions involving nitro-substituted compounds, DFT has been used to explore the regioselectivity and the molecular mechanism, confirming the polar, one-step nature of the reaction. mdpi.com Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Advanced Functionalization and Derivatization Strategies for Quinoline Systems
Strategic Modification of the Quinoline (B57606) Core for Enhanced Structural Diversity
A primary route for diversification is the chemical transformation of the nitro group. The reduction of the 8-nitro group to form 8-amino-6-fluoro-4,7-dimethylquinoline is a key synthetic step. fordham.edu This transformation converts a strongly deactivating group into a versatile activating group. The resulting amino functionality can undergo a host of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, or condensation with carbonyl compounds to build more complex structures.
Further functionalization can be achieved through C-H activation, a modern strategy for regioselective modification of heterocyclic compounds. nih.gov Transition metal catalysis can enable the introduction of new substituents at specific positions, bypassing the need for pre-functionalized starting materials. nih.gov
| Substituent | Position | Electronic Effect | Influence on Reactivity and Properties |
|---|---|---|---|
| Fluoro (-F) | 6 | Strongly Electron-Withdrawing, Inductive | Enhances metabolic stability and membrane permeability; deactivates the ring toward electrophilic attack. ontosight.ai |
| Methyl (-CH₃) | 4 | Weakly Electron-Donating, Inductive & Hyperconjugative | Increases lipophilicity; can influence conformational stability through steric hindrance. evitachem.com |
| Methyl (-CH₃) | 7 | Weakly Electron-Donating, Inductive & Hyperconjugative | Contributes to lipophilicity and modulates electronic density of the benzene (B151609) ring. evitachem.com |
| Nitro (-NO₂) | 8 | Strongly Electron-Withdrawing, Inductive & Resonance | Powerful deactivating group for electrophilic substitution; key site for reduction to a versatile amino group. ontosight.aibrieflands.com |
Synthesis of Hybrid and Fused Polycyclic Quinoline Frameworks
The functionalized quinoline core of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is an ideal starting point for constructing larger, more complex molecular architectures such as hybrid molecules and fused polycyclic systems. thesciencein.org These advanced structures are of significant interest in medicinal chemistry and materials science. nih.govrsc.org
One prominent strategy for creating fused systems is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. researchgate.netmdpi.com By reducing the 8-nitro group of the title compound to an amine and assuming a neighboring functional group could be introduced, this method could be adapted to build an additional ring onto the quinoline scaffold. For example, the synthesis of fused pyrimidoquinolines can be achieved through the condensation of aminoquinolines with dicarbonyl compounds or their equivalents. nih.gov
Modern synthetic methods, such as rhodium(III)-catalyzed double C-H activation, offer efficient pathways to aza-fused polycyclic quinolines from N-aryl azoles and alkynes. nih.gov Another powerful technique is the Povarov reaction, a [4+2] cycloaddition that utilizes N-arylimines and alkenes to construct tetrahydroquinolines, which can be subsequently oxidized to form tricyclic quinoline frameworks. rsc.org These methods highlight the potential to leverage the inherent reactivity of the quinoline scaffold to build molecular complexity.
Development of Quinoline-Based Organic Salts and Ionic Liquids
The nitrogen atom within the pyridine (B92270) ring of the quinoline scaffold is basic and can be readily N-alkylated using alkyl halides to form quaternary quinolinium salts. rsc.orguomustansiriyah.edu.iq This reaction transforms the neutral quinoline molecule into a cationic species, which is a fundamental component of organic salts and ionic liquids (ILs). google.comnih.gov Ionic liquids are salts with melting points below 100 °C, and they are valued as green solvents and catalysts due to their low volatility and high thermal stability. nih.govresearchgate.net
The synthesis of a quinolinium salt from this compound would involve its reaction with an alkylating agent, such as an alkyl halide. google.com The resulting cation, N-alkyl-6-fluoro-4,7-dimethyl-8-nitroquinolinium, would be paired with the halide anion. This anion can be exchanged for others (e.g., tetrafluoroborate, hexafluorophosphate) to fine-tune the physical and chemical properties of the resulting salt or ionic liquid. google.com The choice of the N-alkyl group and the counter-anion significantly impacts the material's properties, including its melting point, viscosity, and solubility. jove.com
| Alkylating Agent Example | Counter-Anion Example | Resulting Salt Class | Potential Applications |
|---|---|---|---|
| Ethyl Iodide (CH₃CH₂I) | Iodide (I⁻) | Quinolinium Iodide Salt | Anticancer and antibacterial agents. nih.gov |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Bromide (Br⁻) | Quinolinium Bromide Salt | Synthetic intermediates. acs.org |
| 1-Bromohexadecane (C₁₆H₃₃Br) | Bromide (Br⁻) | Ionic Liquid Precursor | Antimicrobial agents, green reaction media. nih.govjove.com |
| Butyl Chloride (C₄H₉Cl) | Tetrafluoroborate (BF₄⁻) | Ionic Liquid | Catalysis, electrochemistry. google.com |
Quinoline Scaffolds in Advanced Chemical Systems (e.g., Organic Ligands, Fluorescence Probes)
Quinoline derivatives are widely utilized as ligands in organometallic chemistry and as core components of fluorescent sensors. nih.govacs.org The quinoline nitrogen provides a coordination site for metal ions. mdpi.com In this compound, the functionality can be expanded by reducing the nitro group to an amine. The resulting 8-amino-6-fluoro-4,7-dimethylquinoline possesses two coordination sites—the ring nitrogen and the 8-amino group—making it an effective bidentate chelating ligand for various metal ions such as Zn²⁺, Al³⁺, and Cu²⁺. mdpi.comnih.gov
The coordination of these ligands with metal ions often results in the formation of highly fluorescent complexes. nih.gov This phenomenon, known as chelation-enhanced fluorescence (CHEF), is the basis for designing selective fluorescent probes for metal ion detection. rsc.org The specific substituents on the quinoline ring—fluoro, methyl, and the original nitro position—play a crucial role in modulating the photophysical properties of these probes, including their absorption/emission wavelengths and quantum yields. semanticscholar.orgresearchgate.net The electron-withdrawing fluorine atom and the electron-donating methyl groups fine-tune the energy levels of the molecular orbitals, thereby influencing the fluorescence characteristics. Such probes are valuable tools in environmental monitoring and biological imaging. rsc.org
Emerging Research Directions and Future Perspectives in Quinoline Chemistry
Innovations in Regio- and Chemoselective Synthesis for Complex Quinoline (B57606) Derivatives
The synthesis of polysubstituted quinolines like 6-Fluoro-4,7-dimethyl-8-nitroquinoline presents significant regiochemical challenges. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses often provide limited control over the placement of substituents, particularly on the benzene (B151609) ring, which can lead to isomeric mixtures and difficult purifications. researchgate.net
Modern synthetic chemistry is focused on developing highly regioselective and chemoselective methods to overcome these limitations. A plausible synthetic approach to this compound would likely involve a multi-step sequence where selectivity is key at each stage. For instance, a modified Skraup or Friedländer synthesis could be employed starting from a pre-functionalized aniline (B41778).
Plausible Synthetic Precursors for this compound:
| Precursor | Synthetic Strategy | Rationale for Selection |
| 3-Fluoro-2,5-dimethylaniline | Skraup or Doebner-von Miller Synthesis | Establishes the fluoro and methyl groups on the benzene ring prior to quinoline formation. |
| 2-Amino-4-fluoro-5-methylacetophenone | Friedländer Annulation | Provides a convergent route where the aniline derivative is condensed with a ketone to form the quinoline core. |
Following the formation of the 6-fluoro-4,7-dimethylquinoline core, the final step would be a selective nitration. The directing effects of the existing substituents (fluoro and two methyl groups) would need to be carefully considered to achieve nitration at the C-8 position. The synthesis of 7-methyl-8-nitroquinoline, for example, is achieved by the nitration of 7-methylquinoline, demonstrating the feasibility of late-stage nitration. brieflands.com
Recent innovations focus on transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the quinoline ring, often with high regioselectivity. mdpi.com These methods provide an alternative to classical approaches and offer more atom- and step-economical routes to complex derivatives. mdpi.com For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions have been used to synthesize various substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols under mild conditions. researchgate.net
Exploration of Novel Reactivity and Transformation Pathways for Nitroquinolines
The nitro group at the C-8 position of this compound is a versatile functional handle that dictates much of the compound's reactivity. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.
One of the most important transformations of nitroquinolines is their reduction to the corresponding aminoquinolines. nih.gov This can be achieved using various reducing agents, such as stannous chloride, and provides a gateway to a wide range of further functionalization, including diazotization and subsequent substitution reactions. nih.govnih.gov
The reactivity of nitroquinolines can also be influenced by steric factors. In some 1-methyl-8-nitro-2-quinolones, steric repulsion between the C-1 methyl group and the C-8 nitro group distorts the quinolone framework, leading to unusual reactivity, such as cycloaddition reactions. nih.gov While this compound lacks the C-1 methyl group, the peri-interaction between the C-7 methyl and C-8 nitro groups could influence the conformation and reactivity of the molecule.
Furthermore, nitroquinolines can participate in nucleophilic substitution reactions. While direct substitution of the nitro group is possible, vicarious nucleophilic substitution (VNS) of hydrogen is a more common pathway, typically occurring at positions ortho or para to the nitro group. researchgate.netresearchgate.net For 8-nitroquinoline (B147351), VNS has been observed to occur at the para position (C-5). researchgate.net
Potential Transformations of the Nitro Group in 8-Nitroquinolines:
| Reaction Type | Reagents | Product Type | Significance |
| Reduction | SnCl₂, Fe/HCl | 8-Aminoquinoline | Precursor for amides, ureas, and diazonium salts. |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substituted Quinolines | Direct functionalization of the quinoline core. |
| Cycloaddition Reactions | Dienes, Alkenes | Fused Polycyclic Systems | Construction of complex molecular architectures. |
| Vicarious Nucleophilic Substitution | Carbanions, Aminotriazoles | Functionalized Nitroquinolines | C-H functionalization at activated positions. |
Integration of Computational and Experimental Methodologies for Rational Design of Quinoline Structures
The integration of computational and experimental techniques is revolutionizing the design of functional molecules. For complex quinoline derivatives, computational methods can predict key properties and guide synthetic efforts, saving significant time and resources. researchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are used to build models that correlate the 3D structure of quinoline derivatives with their biological activity. nih.gov These models can identify which regions of the molecule are important for activity and can be modified to enhance potency. nih.gov For a molecule like this compound, CoMFA could be used to design analogs with potentially improved biological profiles by suggesting modifications to the substitution pattern.
Molecular docking simulations are another powerful tool, used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govresearchgate.net By understanding these interactions, medicinal chemists can rationally design more effective drugs. nih.gov For example, docking studies could be used to evaluate the potential of this compound and its derivatives as inhibitors of a specific biological target.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. nih.gov This information can help to explain experimental observations and predict the outcome of chemical reactions, aiding in the development of new synthetic pathways.
Advanced Characterization Techniques for Unveiling Subtle Structural Features of Functionalized Quinolines
The unambiguous characterization of polysubstituted quinolines is essential for confirming their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.
Spectroscopic and Spectrometric Data for Characterizing this compound:
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Distinct aromatic proton signals, two methyl singlets. Coupling between the fluorine atom and adjacent protons. | Confirms the proton environment and connectivity. |
| ¹³C NMR | Signals for all 11 carbon atoms, including two methyl carbons and nine quinoline carbons. C-F coupling would be observed. | Provides a map of the carbon skeleton. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring protons. | Confirms the presence and environment of the fluorine atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₁H₉FN₂O₂. | Determines the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the NO₂ group. | Identifies the key functional groups present in the molecule. |
For more complex structural elucidation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments reveal proton-proton and proton-carbon correlations over one or more bonds, allowing for the complete and unambiguous assignment of all signals in the NMR spectra. In cases where single crystals can be obtained, X-ray crystallography provides the definitive 3D structure of the molecule in the solid state. nih.gov
Role of Quinolines in the Design of Novel Chemical Architectures for Interdisciplinary Applications
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Functionalized quinolines exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.com The specific combination of fluoro, methyl, and nitro groups in this compound could impart unique biological activities, making it a candidate for drug discovery programs. For example, fluoroquinolones are a well-known class of antibiotics, and nitroaromatic compounds often exhibit antimicrobial and anticancer properties. nih.govnih.gov
Beyond medicine, quinoline derivatives are finding applications in materials science. Their extended π-conjugated systems make them suitable for use in organic light-emitting diodes (OLEDs), chemical sensors, and as corrosion inhibitors. The specific electronic properties of this compound, influenced by the electron-donating methyl groups and electron-withdrawing fluoro and nitro groups, could be exploited in the design of novel functional materials. The development of quinoline-containing polymers has also led to materials with high thermal stability and low flammability. mdpi.com The versatility of the quinoline ring system ensures its continued importance in the development of novel chemical architectures for a wide range of interdisciplinary applications. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing 6-Fluoro-4,7-dimethyl-8-nitroquinoline?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the positions of fluorine, methyl, and nitro substituents. For example, fluorine's electron-withdrawing effect alters chemical shifts in adjacent carbons .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitro groups at ~1520–1350 cm) and fluorine-carbon bonds (~1100–1000 cm) .
- Mass Spectrometry (MS): Confirm molecular weight (MW) and fragmentation patterns. The nitro group may lead to characteristic loss of NO (46 Da) .
- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to assess purity and stability under varying pH conditions .
Q. What are the common synthetic routes for this compound?
- Answer:
- Doebner–Miller Synthesis: Condense fluorinated anilines with nitro-substituted acrylates under acidic conditions. Adjust reaction time and temperature to minimize byproducts like 8-nitroquinoline isomers .
- Microwave-Assisted Synthesis: Utilize KF·2HO as a fluorine source to enhance reaction efficiency. For example, microwave irradiation at 120°C for 30 minutes improves yield by 15–20% compared to conventional heating .
Q. How should researchers handle safety and waste disposal for this compound?
- Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. The nitro group poses mutagenic risks .
- Waste Management: Segregate aqueous and organic waste. Collaborate with certified waste disposal services to neutralize nitro derivatives (e.g., catalytic hydrogenation to reduce nitro to amine) .
Advanced Research Questions
Q. How do substituent positions (e.g., 6-fluoro vs. 8-nitro) influence the compound’s electronic properties and bioactivity?
- Answer:
- Electronic Effects: Fluorine at C-6 increases electron density at C-5 via inductive effects, enhancing electrophilic substitution reactivity. Nitro at C-8 stabilizes the quinoline ring but reduces solubility in polar solvents .
- Bioactivity Correlation: Methyl groups at C-4 and C-7 improve lipophilicity, potentially enhancing membrane permeability in antimicrobial assays. Compare log values (experimental vs. computational) to validate structure-activity relationships .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer:
- Control for Experimental Variables:
- Purity: Use HPLC-MS to verify compound purity (>98%). Impurities like 8-bromomethyl derivatives (from synthesis) may skew bioassay results .
- Assay Conditions: Standardize cell culture media pH (e.g., 7.4 vs. 6.8) to account for pH-dependent nitro group reduction .
- Statistical Analysis: Apply factorial design to isolate variables (e.g., concentration, incubation time). For instance, a 2 factorial design can quantify the interaction between substituents and antimicrobial potency .
Q. What theoretical frameworks guide the study of this compound’s mechanism of action?
- Answer:
- Molecular Docking: Use density functional theory (DFT) to model interactions with bacterial topoisomerases. Compare binding energies of fluorinated vs. non-fluorinated analogs .
- Pharmacokinetic Models: Apply compartmental analysis to predict metabolic stability. For example, nitro group reduction by hepatic CYP450 enzymes may shorten half-life .
Methodological Tables
Table 1: Key Spectroscopic Signatures of this compound
| Technique | Key Peaks/Predictions | Purpose | Reference |
|---|---|---|---|
| NMR | δ 2.5–2.7 (s, 6H, 2×CH) | Confirm methyl groups | |
| NMR | δ -110 to -120 (CF coupling) | Verify fluorine position | |
| IR | 1520 cm (NO asymmetric) | Identify nitro group |
Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 120°C | +20% |
| Time | 30 minutes | +15% |
| Fluorine Source | KF·2HO | Reduced byproducts |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
